TL-895

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

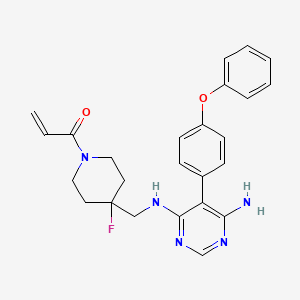

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOXFDSEGFLWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TL-895: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of TL-895, an investigational, orally bioavailable, small molecule inhibitor.[1][2][3] this compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in various cellular signaling pathways.[4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Primary Mechanism of Action: Irreversible BTK Inhibition

This compound functions as an ATP-competitive inhibitor of BTK.[4][5][6] By binding to the active site of the enzyme, this compound prevents the transfer of phosphate from ATP to its substrates, thereby blocking its kinase activity. The inhibition is irreversible, leading to a sustained pharmacodynamic effect.[3][4][6] This targeted inhibition of BTK disrupts downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells and the activation of various immune cells.[1][7]

Quantitative Efficacy and Selectivity

This compound has demonstrated high potency against its primary target, BTK, and selectivity over other kinases. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50/EC50 | Cell/System |

| Recombinant BTK | 1.5 nM (average IC50) | Recombinant enzyme assay |

| BTK auto-phosphorylation (Y223) | 1-10 nM (IC50) | Cellular assays |

| B-cell receptor (BCR) activation (CD69 expression in PBMCs) | 12 nM (EC50) | Primary human peripheral blood mononuclear cells |

| B-cell receptor (BCR) activation (CD69 expression in whole blood) | 21 nM (EC50) | Human whole blood |

| Ramos cell BCR activation | 45.75 nM (IC50) | Ramos Burkitt's lymphoma cell line |

| FcR activation in basophils | 1.01 µM (IC50) | Basophil activation assay |

| Pro-inflammatory cytokine production (IL-8, IL-1β, MCP-1, MIP-1α, IL-6) | 1-3 nM (EC50) | Healthy human monocytes |

Data sourced from multiple preclinical studies.[4][8]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 |

| BTK | 1.5 nM (average) |

| BLK | Within tenfold of BTK activity |

| BMX | 1.6 nM |

| TXK | Within tenfold of BTK activity |

This compound was found to be highly selective for BTK, inhibiting only three other kinases with an IC50 within a tenfold range of its BTK activity in a panel of 270 kinases.[4][6]

Downstream Signaling Pathways and Cellular Effects

The inhibition of BTK by this compound leads to the modulation of several downstream signaling pathways and cellular processes.

Inhibition of B-Cell Receptor (BCR) Signaling

In B-cells, BTK is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and survival. This compound effectively blocks this pathway, as evidenced by the inhibition of BTK auto-phosphorylation at the Y223 site and the reduced expression of the activation marker CD69 on B-cells.[4][6]

Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Modulation of Cytokine Production

This compound has been shown to effectively inhibit the production of several pro-inflammatory cytokines by monocytes and macrophages.[4] This includes the reduction of IL-8, IL-1β, MCP-1, and TNF-α.[4] This anti-inflammatory activity may contribute to its therapeutic potential in various inflammatory and autoimmune conditions.[1]

Effects on Cell Adhesion and Migration

In the context of myelofibrosis (MF), this compound has been shown to interfere with the adhesion and migration of malignant cells.[2][9] Specifically, it inhibits the migration of JAK2VF cells towards the chemokine SDF-1α and reduces their adhesion to VCAM-1 and ICAM-1.[2][9] This is achieved through the inhibition of the BTK pathway, which subsequently impacts the activation of the GTPase RAC1, a key regulator of cell motility.[2][9]

Figure 2: this compound inhibits BTK-mediated cell adhesion and migration in JAK2VF cells.

Experimental Protocols

Detailed, step-by-step experimental protocols are not publicly available. However, based on the published literature, the following outlines the general methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assays

-

Objective: To determine the potency (IC50) of this compound against BTK and other kinases.

-

Methodology: Recombinant kinase enzymes are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, typically by quantifying the amount of phosphorylated substrate using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

Cellular Assays for BTK Inhibition

-

Objective: To confirm the inhibition of BTK activity within a cellular context.

-

Methodology:

-

BTK Auto-phosphorylation: Cells expressing BTK (e.g., Ramos cells) are treated with different concentrations of this compound. The cells are then lysed, and the level of phosphorylated BTK (pBTK) at specific sites (e.g., Y223) is quantified using techniques like Western blotting or ELISA.[4][6]

-

BCR Activation: Primary B-cells or B-cell lines are stimulated to activate the BCR pathway in the presence of this compound. The expression of cell surface activation markers, such as CD69, is then measured by flow cytometry to assess the extent of inhibition.[4]

-

Figure 3: A representative workflow for determining the cellular inhibition of BTK auto-phosphorylation by this compound.

Cytokine Profiling Assays

-

Objective: To measure the effect of this compound on the production of inflammatory cytokines.

-

Methodology: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated monocytes, are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using multiplex immunoassays (e.g., Luminex) or ELISAs.

Cell Migration and Adhesion Assays

-

Objective: To evaluate the impact of this compound on cancer cell motility and adhesion.

-

Methodology:

-

Migration (Chemotaxis) Assay: A transwell assay is typically used, where cells are placed in the upper chamber and a chemoattractant (e.g., SDF-1α) is in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber in the presence or absence of this compound is quantified.[2][9]

-

Adhesion Assay: Cells are pre-treated with this compound and then allowed to adhere to plates coated with extracellular matrix proteins like VCAM-1 or ICAM-1. After washing away non-adherent cells, the number of attached cells is quantified, often using a fluorescent dye.[2][9]

-

Therapeutic Indications

This compound is currently under investigation in clinical trials for the treatment of various hematological malignancies and other conditions, including:

-

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)[7]

-

Acute Myeloid Leukemia (AML)[7]

This technical guide provides a summary of the currently available information on the mechanism of action of this compound. As research and clinical development progress, a more detailed understanding of its pharmacological profile and therapeutic applications will emerge.

References

- 1. Facebook [cancer.gov]

- 2. P1005: EFFECT OF this compound, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Example A225 [WO2012170976A2] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. doaj.org [doaj.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. Telios:Phase 2 study of this compound... | Clinical Trials at Duke [dukehealth.org]

The Role of TL-895 in B-cell Malignancies: A Technical Guide

Introduction

TL-895 is an investigational, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3] As a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor, this compound is being evaluated as a therapeutic agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][4] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in the treatment of B-cell malignancies.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity disrupts the downstream signaling cascade initiated by BCR activation, thereby inhibiting the proliferation and survival of malignant B-cells.[3]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex network of protein interactions that is essential for B-cell development and function. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's inhibition of BTK effectively halts this signal transduction.

Preclinical Data

The antitumor activity of this compound has been evaluated in a range of in vitro and in vivo preclinical models of B-cell malignancies.

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of BTK. In biochemical assays, this compound exhibits a low nanomolar average IC50 value against recombinant BTK.[1][2] Cellular assays have confirmed its on-target activity, showing inhibition of BTK autophosphorylation at the Y223 site and downstream signaling events.[1][5]

| Assay Type | Target/Cell Line | Endpoint | This compound Activity | Reference |

| Biochemical Assays | ||||

| Recombinant BTK | Recombinant BTK | IC50 | Average 1.5 nM | [1][2] |

| Kinase Selectivity | 270-kinase panel | IC50 | Highly selective for BTK | [1] |

| Cellular Assays | ||||

| BTK Autophosphorylation | Ramos (Burkitt's Lymphoma) | IC50 | 1-10 nM | [1][5] |

| Cell Proliferation | Primary CLL blasts | Inhibition | Potent inhibition | [1] |

| Cell Viability | DLBCL and MCL cell lines | Growth Inhibition | Subset of activated cell lines | [1] |

| B-cell Activation | BCR-stimulated PBMCs | EC50 (CD69 downregulation) | 12 nM | [6] |

| B-cell Activation | BCR-stimulated whole blood | EC50 (CD69 downregulation) | 21 nM | [6] |

| Cytokine Production | Healthy monocytes | EC50 (IL-8, IL-1β, MCP-1, etc.) | 1-3 nM | [6] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant tumor growth inhibition in various xenograft models of B-cell malignancies, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) models.[1]

| Model Type | Cancer Type | Treatment | Outcome | Reference |

| Xenograft | Mantle Cell Lymphoma (Mino cell line) | This compound | Significant tumor growth inhibition | [1] |

| Patient-Derived Xenograft (PDX) | Diffuse Large B-cell Lymphoma | This compound | Significant tumor growth inhibition in 5/21 models | [1] |

Experimental Protocols

Biochemical Kinase Assays for BTK Potency

The potency of BTK inhibitors is commonly assessed using biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified BTK.

Methodology:

-

Reagent Preparation: Purified recombinant BTK enzyme, a suitable kinase buffer, ATP, and a substrate (e.g., a generic tyrosine kinase substrate like poly-GT) are prepared. Serial dilutions of this compound are also prepared.

-

Kinase Reaction: The BTK enzyme and the inhibitor (this compound) or vehicle control are pre-incubated in a microplate. The kinase reaction is initiated by the addition of ATP and the substrate.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of product (e.g., ADP) or the remaining substrate is quantified using a detection reagent. The signal is read on a plate reader.

-

Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor tissue from a patient into an immunodeficient mouse. These models are considered to be more representative of the patient's tumor biology compared to traditional cell line-derived xenografts.[7][8]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

TL-895: A Deep Dive into its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, orally bioavailable, and highly selective irreversible tyrosine kinase inhibitor that has demonstrated significant therapeutic potential in various hematological malignancies and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

This compound exerts its primary effect by irreversibly binding to and inhibiting Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[3][4] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.

Quantitative Analysis of this compound Kinase Inhibition

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against BTK and other kinases.

| Kinase | IC50 (nM) | Ki (nM) | Reference |

| BTK | 1.5 | 11.9 | [3] |

| BMX | 1.6 | - | [5] |

| BLK | 10-39 | - | [5] |

| TEC | 10-39 | - | [5] |

| TXK | 10-39 | - | [5] |

| ERBB4 | 10-39 | - | [5] |

Affected Signaling Pathways

Beyond its direct inhibition of BTK, this compound has been shown to modulate several interconnected signaling pathways that are pivotal in the pathogenesis of various diseases.

B-Cell Receptor (BCR) Signaling Pathway

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), constitutive activation of the BCR pathway is a key driver of disease progression. This compound effectively abrogates this signaling cascade.

Experimental Data:

-

This compound inhibits BTK auto-phosphorylation at the Y223 phosphorylation site with an IC50 of 1-10 nM.[4]

-

It reduces the expression of the activation marker CD69 on B-cells stimulated by BCR engagement.[6]

Signaling Pathway Diagram:

References

- 1. P1005: EFFECT OF this compound, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 3. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Myelofibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. P1006: CHARACTERIZATION OF this compound: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

TL-895: A Novel Bruton's Tyrosine Kinase Inhibitor for the Treatment of Myelofibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TL-895, a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), and its therapeutic potential in the treatment of myelofibrosis (MF). This document synthesizes preclinical and clinical data, detailing the mechanism of action, experimental protocols, and clinical trial outcomes to support further research and development in this area.

Introduction to Myelofibrosis and the Rationale for BTK Inhibition

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] The underlying pathophysiology is complex and involves dysregulated signaling pathways, including the Janus kinase (JAK) pathway. While JAK inhibitors have shown clinical benefit, many patients experience suboptimal responses or lose response over time, highlighting the need for novel therapeutic strategies.[2]

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Emerging evidence suggests that BTK also plays a significant role in the pathobiology of myelofibrosis. Specifically, activated BTK can mediate cell adhesion and chemotaxis of malignant myeloblasts towards stromal-cell derived-factor (SDF1α), contributing to the abnormal trafficking of these cells to extramedullary sites.[3] Furthermore, elevated levels of interleukin-8 (IL-8) in myelofibrosis patients can impair megakaryocyte function, and BTK signaling is implicated in the production of pro-inflammatory cytokines.[1][4] Therefore, inhibiting BTK presents a rational therapeutic approach to disrupt these pathological processes in myelofibrosis.

This compound is a highly potent, selective, and orally available small molecule inhibitor of BTK and bone marrow tyrosine kinase X-linked (BMX).[1] Its irreversible binding to BTK offers the potential for sustained target inhibition.

Preclinical Evaluation of this compound

Mechanism of Action and In Vitro Efficacy

Preclinical studies have demonstrated that this compound potently inhibits BTK signaling, leading to a reduction in cell adhesion and chemotaxis in cell lines relevant to myelofibrosis.

Key Findings:

-

Inhibition of BTK Pathway Activation: In murine 32D or BaF3 cells engineered to express the human JAK2V617F mutation, a hallmark of many myeloproliferative neoplasms, this compound effectively inhibited the activation of the BTK pathway.[3]

-

Reduction of Cell Adhesion: Treatment with this compound significantly decreased the adhesion of JAK2V617F-expressing cells to both vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[3]

-

Inhibition of Chemotaxis: this compound was shown to inhibit the migration of JAK2V617F cells towards the chemokine SDF1α.[3]

-

Downregulation of RAC1 Activation: The GTPase RAC1, which is involved in cell motility, was found to be activated in JAK2V617F cells, and this compound treatment led to a decrease in its activation.[3]

Experimental Protocols

-

Cell Lines: Murine 32D and BaF3 cells were utilized, which were engineered to ectopically express either wild-type human JAK2 (JAK2WT) or the constitutively active JAK2V617F mutant.[3]

-

Inhibitors: this compound, ibrutinib (another BTK inhibitor), and ruxolitinib (a JAK1/2 inhibitor) were used in these experiments.[3]

-

Objective: To evaluate the effect of this compound on BTK pathway activation.

-

Methodology:

-

JAK2WT and JAK2V617F expressing cells were treated with this compound, ibrutinib, or ruxolitinib for 4 hours or overnight.[3]

-

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated BTK (pBTK) and total BTK.

-

Signal detection was performed using chemiluminescence or other appropriate methods.

-

-

Objective: To assess the impact of this compound on the adhesion of myelofibrosis-relevant cells to extracellular matrix components.

-

Methodology:

-

Plates were coated with either ICAM-1 or VCAM-1.[3]

-

JAK2V617F cells were pre-treated with this compound (0.25 μM) or ruxolitinib (0.25 μM).[3]

-

The treated cells were added to the coated plates and allowed to adhere.

-

Non-adherent cells were washed away.

-

The number of adherent cells was quantified using fluorimetry.[3]

-

-

Objective: To determine the effect of this compound on the directed migration of cells towards a chemoattractant.

-

Methodology:

-

JAK2V617F cells were pre-treated with this compound (0.1 μM), ruxolitinib (0.25 μM), or ibrutinib (0.5 μM).[3]

-

The treated cells were placed in the upper chamber of a trans-well insert.

-

The lower chamber contained media with SDF1α as the chemoattractant.[3]

-

After an incubation period, the number of cells that migrated to the lower chamber was quantified.

-

-

Objective: To measure the effect of this compound on the activation of the small GTPase RAC1.

-

Methodology: A G-LISA™ assay was used to measure the levels of activated (GTP-bound) RAC1 in lysates of JAK2V617F cells following treatment with this compound.[3]

Preclinical Data Summary

| Parameter | Cell Line | Treatment | Outcome | Reference |

| BTK Activation | 32D JAK2V617F | This compound (0.1μM) | Effective inhibition of BTK activation | [3] |

| Cell Adhesion | JAK2V617F cells | This compound (0.25μM) | 40% decrease in adhesion to ICAM/VCAM | [3] |

| Chemotaxis | JAK2V617F cells | This compound (0.1μM) | 57% decrease in migration towards SDF1α | [3] |

| RAC1 Activation | JAK2V617F cells | This compound | 39% decrease in RAC1 activation | [3] |

Clinical Development of this compound in Myelofibrosis

This compound is currently being evaluated in a Phase 2 clinical trial for the treatment of myelofibrosis (NCT04655118).[5] This study is designed to assess the efficacy, safety, and optimal dosing of this compound in different patient populations with myelofibrosis.

Clinical Trial Design (NCT04655118)

-

Title: A Phase 2, Multicenter Study of this compound in Subjects with Relapsed/Refractory Myelofibrosis, Janus Kinase Inhibitor Intolerant Myelofibrosis, or Janus Kinase Inhibitor Treatment Ineligible Myelofibrosis.[5]

-

Study Design: This is an open-label, multicenter study with multiple cohorts.[1][5]

-

Patient Population: The study enrolls adult patients with a confirmed diagnosis of primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV MF), or post-essential thrombocythemia myelofibrosis (post-ET MF).[5] Patients are categorized into cohorts based on their prior treatment history and eligibility for JAK inhibitors.[6]

-

Intervention: this compound is administered orally.[7] The study evaluates different dosing regimens, including 150 mg twice daily (BID) and 300 mg once daily (QD).[1]

-

Primary Objective: To determine the recommended Phase 2 dose and schedule of this compound in each cohort.[5]

-

Key Secondary Objectives:

-

Improvement in Total Symptom Score (TSS) of ≥50% (TSS-50) as measured by the Myelofibrosis Symptom Assessment Form v4.0 (MFSAF v4.0) at Week 24.[1]

-

Reduction in spleen volume of ≥35% (SVR-35) at Week 24.[1]

-

Safety and tolerability of this compound.[1]

-

Platelet response, assessed per modified IWG-MRT 2006 criteria.[1]

-

Clinical Trial Experimental Protocols

-

Inclusion Criteria:

-

Adults ≥18 years of age.[8]

-

Confirmed diagnosis of PMF, post-PV MF, or post-ET MF according to World Health Organization (WHO) criteria.[8]

-

Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[8]

-

Adequate hematologic, hepatic, and renal function.[8]

-

Myelofibrosis symptoms as defined by having at least 2 symptoms with an average baseline score of at least 1 for each of the 2 symptoms per MFSAF v4.0.[8]

-

For the JAKi-ineligible cohort, a platelet count of ≥ 25 and < 50 x 109/L.[8]

-

-

Exclusion Criteria:

-

Symptom Assessment: The Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 is used to evaluate the Total Symptom Score (TSS).

-

Spleen Volume Assessment: Spleen volume is assessed by central review of imaging scans (e.g., MRI or CT).

-

Platelet Response: Platelet counts are monitored regularly, and response is defined as a platelet increase of ≥50% from baseline and >50 K/μL for ≥8 weeks, independent of platelet transfusions.[1]

-

Safety Monitoring: Adverse events are monitored and graded according to standard criteria.

-

BTK Occupancy: Complete BTK occupancy (≥95%) in peripheral blood mononuclear cells is measured at trough concentrations to confirm target engagement.[1]

-

Biomarker Analysis: Serum levels of IL-8 and circulating CD34+ cells are measured to assess the biological effects of this compound.[1]

Preliminary Clinical Results

As of a data cutoff of January 27, 2022, for a cohort of 11 patients with JAKi-ineligible myelofibrosis and severe thrombocytopenia (median baseline platelet count of 39 K/μL) treated with this compound 150 mg BID, the following results were reported:[1]

| Outcome Measure | Result | Reference |

| TSS-50 at Week 24 | 36% of patients (4 out of 11) | [1] |

| SVR-35 at Week 24 | No patients achieved SVR-35 | [1] |

| Median Spleen Volume Reduction | -5.3% | [1] |

| Platelet Response | 45% of patients (5 out of 11) | [1] |

| ≥100% Platelet Improvement | 18% of patients (2 out of 11) | [1] |

| Median Time to Platelet Response | 2.9 months | [1] |

| Median Duration of Platelet Response | 6.7 months | [1] |

| Median Change in Serum IL-8 (Baseline to Wk 12) | -38% | [1] |

| Median Change in Circulating CD34+ cells (Baseline to Wk 4) | +85% | [1] |

Safety and Tolerability:

The most common treatment-emergent adverse events were anemia (55%), abdominal pain (27%), nausea (27%), and thrombocytopenia (27%). The most common Grade 3/4 adverse events were anemia (46%) and thrombocytopenia (27%).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Myelofibrosis

References

- 1. smcompanion.com [smcompanion.com]

- 2. PB2198: TRIAL IN PROGRESS: AN OPEN-LABEL, GLOBAL, MULTICENTER, PHASE 1B/2 STUDY OF this compound, A BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ADDED TO RUXOLITINIB (RUX) IN PATIENTS (PTS) WITH MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayo.edu [mayo.edu]

- 4. researchgate.net [researchgate.net]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. rarecancers.org.au [rarecancers.org.au]

- 7. A Phase 2 Multicenter Study of this compound in Subjects with Myelofibrosis, Indolent Systemic Mastocytosis, Monoclonal Mast Cell Activation Syndrome, or Non-Monoclonal Mast Cell Activation Syndrome | Dana-Farber Cancer Institute [dana-farber.org]

- 8. A Phase II Multicenter Study of this compound in Subjects with Myelofibrosis, Indolent Systemic Mastocytosis, Monoclonal Mast Cell Activation Syndrome, or Non-Monoclonal Mast Cell Activation Syndrome [cancer.osu.edu]

TL-895: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL-895 is a potent and highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for a range of therapeutic applications, primarily in the fields of oncology and immunology.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development. Detailed experimental protocols from key preclinical studies are provided to enable replication and further investigation.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target. This compound is an orally bioavailable small molecule designed to covalently bind to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2]

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting the enzymatic activity of BTK. This blockade disrupts the B-cell receptor signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells and modulating immune responses.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.

Caption: BTK Signaling Pathway and this compound Inhibition.

Preclinical Data

A significant body of preclinical research has demonstrated the potency, selectivity, and anti-tumor activity of this compound in various in vitro and in vivo models.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| BTK IC₅₀ | 1.5 nM (average) | Recombinant BTK | [2] |

| BMX IC₅₀ | 1.6 nM | Recombinant BMX | |

| BTK (Y223) IC₅₀ | 1-10 nM | Ramos Burkitt's Lymphoma Cells | [2] |

| B-cell Activation (CD69) EC₅₀ | 12 nM (PBMCs), 21 nM (Whole Blood) | Human PBMCs and Whole Blood |

Experimental Protocols

Objective: To determine the selectivity of this compound against a broad range of kinases.

Methodology:

-

A panel of 270 human kinases was utilized.

-

This compound was tested at a concentration of 1 µM.

-

The percentage of inhibition for each kinase was determined by measuring the residual kinase activity after incubation with this compound.

-

Data was analyzed to identify off-target kinases that were significantly inhibited by this compound. The results indicated that this compound is highly selective for BTK, with only three other kinases showing inhibition within a tenfold IC₅₀ of BTK.[2]

Objective: To assess the effect of this compound on the viability of B-cell malignancy cell lines.

Methodology:

-

Diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines were seeded in 96-well plates.

-

Cells were treated with increasing concentrations of this compound or vehicle control for 72 hours.

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals were solubilized with DMSO.

-

The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of mantle-cell lymphoma.

Methodology:

-

Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with Mino MCL cells.

-

Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.

-

This compound was administered orally, once daily, at a dose of 25 mg/kg.

-

Tumor volume was measured twice weekly with calipers using the formula: (length x width²)/2.

-

At the end of the study, tumors were excised and weighed. The study demonstrated that this compound significantly inhibited tumor growth compared to the vehicle control.[2]

Therapeutic Applications and Clinical Development

This compound is being investigated in several clinical trials for the treatment of various hematological malignancies and other conditions.

B-Cell Malignancies

Indication: Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

-

Clinical Trial: NCT02825836 (Phase 1/2)

-

Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

-

Methodology: This is a dose-escalation and expansion study. In the dose-escalation phase, patients receive increasing doses of this compound to determine the maximum tolerated dose. In the expansion phase, patients with specific B-cell malignancies are treated at the recommended Phase 2 dose.

-

Myelofibrosis

Indication: Myelofibrosis (MF)

-

Clinical Trial: NCT04655118 (Phase 2)

-

Objective: To assess the efficacy and safety of this compound in patients with myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.

-

Methodology: This is an open-label, multi-cohort study. Patients are assigned to different cohorts based on their prior treatment history and disease characteristics. The primary endpoint is the proportion of patients who achieve a ≥35% reduction in spleen volume from baseline.

-

Systemic Mastocytosis

Indication: Indolent Systemic Mastocytosis (ISM)

-

Clinical Trial: NCT04655118 (Phase 2, Cohort 5)

-

Objective: To evaluate the efficacy and safety of this compound in patients with indolent systemic mastocytosis.

-

Methodology: This cohort of the NCT04655118 study enrolls patients with ISM. The efficacy is assessed based on improvements in mast cell-related symptoms and a reduction in mast cell burden.

-

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating a novel BTK inhibitor like this compound.

Caption: General Drug Development Workflow for a BTK Inhibitor.

Conclusion

This compound is a promising, highly selective, second-generation BTK inhibitor with demonstrated preclinical activity in models of B-cell malignancies. Ongoing clinical trials are further evaluating its safety and efficacy in various hematological disorders. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in this area.

References

The History and Development of TL-895: A Bruton's Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TL-895 is a potent, second-generation, irreversible oral Bruton's tyrosine kinase (BTK) inhibitor that has shown promise in the treatment of various B-cell malignancies and myelofibrosis.[1][2] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, as well as in the signaling pathways of other immune cells. Its involvement in the proliferation, survival, and trafficking of malignant B-cells has made it a key therapeutic target in a range of hematological cancers. This compound was developed as a highly selective and potent covalent inhibitor of BTK, aiming to improve upon the efficacy and safety profile of first-generation BTK inhibitors.[1]

History and Development

This compound, also known as M7583, was developed by Telios Pharma, Inc. as a second-generation BTK inhibitor.[3] Preclinical studies demonstrated its high potency and selectivity for BTK.[3][4] The development of this compound has progressed to clinical trials for several indications, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Myelofibrosis (MF).[5][6][7]

Mechanism of Action

This compound is a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue in the active site of the enzyme. This leads to the inhibition of BTK's kinase activity and the downstream signaling pathways that are dependent on it. The primary signaling pathway affected is the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. In myelofibrosis, activated JAK2 can increase BTK and NFκB signaling, leading to aberrant cell trafficking and cytokine production; this compound's inhibition of BTK can modulate these effects.[8]

Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 2 Study Results of the Novel this compound BTK Inhibitor in Treatment-Naïve and Relapsed/Refractory CLL/SLL - Conference Correspondent [conference-correspondent.com]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. P1005: EFFECT OF this compound, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TL-895 in Animal Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895, also known as M7583, is a second-generation, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an adenosine triphosphate (ATP)-competitive inhibitor, this compound has demonstrated significant preclinical efficacy in various B-cell malignancies.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in animal models of leukemia, with a primary focus on chronic lymphocytic leukemia (CLL) and other relevant B-cell malignancies, for which preclinical data is available.

Mechanism of Action

This compound functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5] In many B-cell leukemias and lymphomas, the BCR pathway is constitutively active, promoting malignant cell growth and survival. By inhibiting BTK, this compound effectively disrupts this signaling cascade. Specifically, this compound has been shown to inhibit BTK auto-phosphorylation at the Y223 phosphorylation site.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models of B-cell malignancies.

Table 1: In Vitro Potency of this compound

| Assay | Target/Cell Line | IC50/EC50 | Reference |

| Kinase Assay | Recombinant BTK | 1.5 nM (average) | [1][2][3] |

| Kinase Assay | BMX | 1.6 nM | [6] |

| BTK Auto-phosphorylation (Y223) | Ramos (Burkitt's Lymphoma) | 1-10 nM | [1][2][3][6] |

| B-cell Activation (CD69 expression) | BCR-stimulated PBMCs | 12 nM | [6] |

| B-cell Activation (CD69 expression) | BCR-stimulated whole blood | 21 nM | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cell Line/Tumor Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | Mino (Mantle Cell Lymphoma) | 25 mg/kg, once daily, oral | Significant tumor growth inhibition | [1][2][3][6] |

| Patient-Derived Xenograft (PDX) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Significant anti-tumor activity in 5 out of 21 models | [1][2][3] |

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: BTK signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is based on the methodology used to evaluate this compound in the Mino MCL xenograft model.[1][3]

1. Cell Culture:

- Mino MCL cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

2. Animal Model:

- Use immunodeficient mice (e.g., female NOD/SCID or similar).

- House animals in a pathogen-free environment with access to food and water ad libitum.

- Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

- Harvest Mino cells during their exponential growth phase.

- Resuspend cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.

- Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Formulation and Administration:

- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

- The recommended dose is 25 mg/kg, administered once daily via oral gavage.[6]

- The control group should receive the vehicle only.

6. Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.

- The primary endpoint is typically tumor growth inhibition.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

7. Statistical Analysis:

- Compare tumor growth between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in a leukemia/lymphoma animal model.

Caption: Workflow for in vivo this compound efficacy studies.

Considerations for Other Leukemia Models

While robust preclinical data for this compound in animal models of acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) is not yet widely published, the compound is under investigation for AML in clinical trials in combination with other agents.[2][3][7] Researchers interested in exploring this compound in these contexts may consider the following:

-

In Vitro Screening: Initial studies should assess the sensitivity of AML and ALL cell lines to this compound in vitro to establish a biological rationale.

-

Target Expression: Confirm the expression and activation of BTK in the chosen AML or ALL models, as its role in these diseases can be more varied than in B-cell malignancies.

-

Animal Model Selection: Patient-derived xenograft (PDX) models of AML and ALL are valuable tools for preclinical evaluation as they can better recapitulate the heterogeneity of the human disease.

This compound is a promising BTK inhibitor with demonstrated preclinical activity in animal models of B-cell malignancies, including chronic lymphocytic leukemia. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of this compound in various forms of leukemia. Future research should aim to expand the understanding of its efficacy in a broader range of leukemia subtypes.

References

- 1. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 5. This compound and KRT-232 Study in Acute Myeloid Leukemia | MedPath [trial.medpath.com]

- 6. researchgate.net [researchgate.net]

- 7. University of California Health Acute Myeloid Leukemia Trial → this compound and KRT-232 Study in Acute Myeloid Leukemia [clinicaltrials.ucbraid.org]

Application Notes and Protocols for In Vivo Preparation of TL-895

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[7][8] this compound also demonstrates inhibitory activity against bone marrow tyrosine kinase X-linked (BMX).[6][9] By covalently binding to the cysteine 481 residue in the active site of BTK, this compound effectively blocks its downstream signaling, making it a promising therapeutic agent for various B-cell malignancies and other conditions like myelofibrosis.[8][9][10]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo experiments, particularly in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| BTK | IC50 | 1.5 nM | [1][2][3][4] |

| BTK | Ki | 11.9 nM | [1][2][5] |

| BMX | IC50 | 1.6 nM | [3][6] |

| BLK | IC50 | 10-39 nM | [6] |

| TXK | IC50 | 10-39 nM | [6] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Type/Process | Assay | Value | Reference |

| Ramos cells (BCR activation) | IC50 | 45.75 nM | [3] |

| Basophils (FcR activation) | IC50 | 1.01 µM | [3] |

| B-cells in PBMCs (BCR-stimulated CD69 expression) | EC50 | 12 nM | [3] |

| B-cells in whole blood (BCR-stimulated CD69 expression) | EC50 | 21 nM | [3] |

| Healthy Monocytes (IL-8, IL-1β, MCP-1, MIP-1α, IL-6 production) | EC50 | 1-3 nM | [6] |

Table 3: In Vivo Formulation and Solubility of this compound

| Formulation Component | Percentage | Solubility | Reference |

| DMSO | 10% | ≥ 2.08 mg/mL (in final formulation) | [2] |

| PEG300 | 40% | [2] | |

| Tween 80 | 5% | [2] | |

| Saline | 45% | [2] | |

| DMSO | 10% | ≥ 2.08 mg/mL (in final formulation) | [2] |

| 20% SBE-β-CD in Saline | 90% | [2] | |

| DMSO | 10% | ≥ 2.08 mg/mL (in final formulation) | [2] |

| Corn Oil | 90% | [2] | |

| DMSO (stock) | - | 250 mg/mL | [2][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of this compound in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Prepare Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound powder in DMSO to create a concentrated stock solution. A stock concentration of 20.8 mg/mL in DMSO is suggested for ease of dilution into the final formulation.[2]

-

Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.[5]

-

-

Prepare the Vehicle:

-

In a sterile conical tube, add the required volumes of the vehicle components in the following order:

-

PEG300 (40% of the final volume)

-

Tween 80 (5% of the final volume)

-

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

Prepare the Final Dosing Solution:

-

Add the this compound stock solution in DMSO (10% of the final volume) to the PEG300 and Tween 80 mixture.

-

Vortex immediately and thoroughly.

-

Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing.

-

The final solution should be a clear, homogenous solution. If any precipitation is observed, sonication may be required.

-

Prepare the formulation fresh daily before administration to the animals.

-

Example for preparing 1 mL of a 2.08 mg/mL dosing solution:

-

Add 400 µL of PEG300 to a sterile tube.

-

Add 50 µL of Tween 80 and vortex.

-

Add 100 µL of a 20.8 mg/mL this compound stock in DMSO and vortex.

-

Add 450 µL of sterile saline and vortex until clear.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized mice for the study (e.g., nude mice for xenograft models)

-

Animal scale

-

Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge for adult mice)

-

1 mL syringes

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.

-

The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight. Do not exceed 10 mL/kg.

-

-

Dosing:

-

Calculate the required volume of the this compound dosing solution for each mouse based on its weight and the desired dose (mg/kg).

-

Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.

-

Ensure there are no air bubbles in the syringe.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea.

-

Slowly administer the solution.

-

Withdraw the gavage needle gently.

-

-

Post-Administration Monitoring:

-

Monitor the animals closely for any signs of distress immediately after dosing and at regular intervals thereafter.

-

For efficacy studies in tumor models, monitor tumor growth using calipers at pre-determined time points.

-

Monitor body weight as an indicator of general health and potential toxicity.

-

At the end of the study, animals should be euthanized according to IACUC-approved protocols.

-

Mandatory Visualizations

Signaling Pathway of BTK Inhibition by this compound

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies with this compound

Caption: Workflow for preparing and administering this compound in vivo.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Btk | 1415823-49-2 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | BTK | TargetMol [targetmol.com]

- 6. P1006: CHARACTERIZATION OF this compound: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]

- 9. P1005: EFFECT OF this compound, A NOVEL BRUTON’S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

Application Notes and Protocols: Western Blot Analysis of p-BTK with TL-895 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1][2] Its activation through phosphorylation, particularly at Tyrosine 223 (Y223) and Tyrosine 551 (Y551), is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. TL-895 is a potent, highly selective, and irreversible second-generation BTK inhibitor.[3][4][5][6] It covalently binds to the BTK active site, leading to the inhibition of its kinase activity and subsequent downstream signaling. This document provides detailed protocols for performing Western blot analysis to assess the inhibitory effect of this compound on BTK phosphorylation in relevant cell models.

Data Presentation: this compound Inhibition of BTK Phosphorylation

The following table summarizes the quantitative data on the inhibitory activity of this compound on BTK and its phosphorylation. This data has been compiled from various preclinical studies.

| Parameter | Value | Cell/System | Reference |

| IC50 (BTK enzymatic activity) | 1.5 nM | Recombinant BTK | [3][4][5][6] |

| IC50 (p-BTK Y223) | 1-10 nM | Not specified | [4][5][6] |

| IC50 (BTK) | 4.9 nM | Not specified | [1][7] |

| IC50 (BMX) | 1.6 nM | Not specified | [1][4] |

| EC50 (CD69 downregulation) | 12 nM | BCR-stimulated PBMCs | [1][7] |

| EC50 (CD69 downregulation) | 21 nM | BCR-stimulated whole blood | [1][7] |

| EC50 (Cytokine inhibition) | 1-3 nM | Healthy monocytes | [1][7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental process, the following diagrams are provided.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-BTK.

Experimental Protocols

This section details the methodology for the Western blot analysis of phosphorylated BTK (p-BTK) following treatment with this compound.

Materials and Reagents

-

Cell Lines: Ramos (Burkitt's lymphoma) or other suitable B-cell lines expressing BTK.

-

This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8] Add protease and phosphatase inhibitor cocktails immediately before use.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[9]

-

Membrane: Polyvinylidene difluoride (PVDF) membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[8][9]

-

Primary Antibodies:

-

Rabbit anti-phospho-BTK (Tyr223) antibody.

-

Rabbit or mouse anti-BTK (total) antibody.

-

Mouse or rabbit anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween-20).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol

1. Cell Culture and this compound Treatment:

-

Seed Ramos cells (or other suitable cell line) at a density of 1 x 10^6 cells/mL in complete culture medium.

-

Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

-

To stimulate BTK phosphorylation, cells can be treated with an activating agent such as anti-human IgM (10-12 µg/mL) for 10 minutes before harvesting.[2]

2. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][10]

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.[8]

4. Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][9]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the primary antibody against p-BTK (Tyr223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

To analyze total BTK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the appropriate secondary antibodies and detection.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-BTK signal to the total BTK signal and then to the loading control (GAPDH or β-actin) to determine the relative change in BTK phosphorylation with this compound treatment.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of p-BTK in response to treatment with the BTK inhibitor, this compound. The provided protocols and data will aid researchers in accurately assessing the efficacy and mechanism of action of this and other BTK inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible results in the investigation of BTK-targeted therapies.

References

- 1. P1006: CHARACTERIZATION OF this compound: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 8. bio-rad.com [bio-rad.com]

- 9. ptglab.com [ptglab.com]

- 10. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for Assessing TL-895 Efficacy Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is a potent and selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and myeloid cell disorders. This compound is currently under investigation for the treatment of conditions such as chronic lymphocytic leukemia (CLL), myelofibrosis (MF), and small lymphocytic lymphoma.[2]

This document provides detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays: the MTT and Neutral Red assays. These assays are fundamental in determining the cytotoxic and cytostatic effects of therapeutic compounds on cancer cell lines. The provided protocols are optimized for cell lines relevant to the mechanism of action of this compound, such as the Ramos human Burkitt's lymphoma cell line and the Hel-92 human erythroleukemia cell line.[3][4]

Preclinical studies have demonstrated that this compound potently inhibits BTK with an average IC50 of 1.5 nM against the recombinant enzyme and an IC50 of 4.9 nM in cellular assays.[1][4] Furthermore, this compound has been shown to inhibit the proliferation of primary CLL blasts and the growth of a subset of diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines.[1]

Principle of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Data Presentation

The following tables present sample data demonstrating the effect of this compound on the viability of Ramos and Hel-92 cells as determined by MTT and Neutral Red assays.

Table 1: Effect of this compound on Ramos Cell Viability (MTT Assay)

| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |

| 1 | 1.103 | 0.075 | 87.9 |

| 5 | 0.878 | 0.061 | 70.0 |

| 10 | 0.627 | 0.045 | 50.0 |

| 50 | 0.251 | 0.022 | 20.0 |

| 100 | 0.125 | 0.015 | 10.0 |

| 500 | 0.063 | 0.008 | 5.0 |

Table 2: Effect of this compound on Hel-92 Cell Viability (Neutral Red Assay)

| This compound Concentration (nM) | Mean Absorbance (540 nm) | Standard Deviation | % Viability |

| 0 (Vehicle Control) | 0.982 | 0.065 | 100.0 |

| 1 | 0.854 | 0.058 | 87.0 |

| 5 | 0.687 | 0.049 | 70.0 |

| 10 | 0.491 | 0.035 | 50.0 |

| 50 | 0.196 | 0.018 | 20.0 |

| 100 | 0.098 | 0.011 | 10.0 |

| 500 | 0.049 | 0.006 | 5.0 |

Experimental Protocols

Materials

-

This compound (powder, to be dissolved in DMSO for stock solution)

-

Ramos (ATCC® CRL-1596™) or Hel-92 (ATCC® TIB-180™) cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Neutral Red solution

-

Phosphate-buffered saline (PBS)

-

Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture Ramos or Hel-92 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Centrifuge the cell suspension and resuspend in fresh media to a concentration of 5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate (5 x 10^4 cells/well).

-

Incubate the plate for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Neutral Red Assay for Cell Viability

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Neutral Red Staining:

-

After the 48-72 hour incubation with this compound, centrifuge the plate at 500 x g for 5 minutes and aspirate the medium.

-

Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

-

Incubate for 2-3 hours at 37°C.

-

-

Washing and Destaining:

-

Centrifuge the plate and gently aspirate the Neutral Red-containing medium.

-

Wash the cells with 150 µL of PBS.

-

Centrifuge and aspirate the PBS.

-

Add 150 µL of the destain solution to each well.

-

Shake the plate for 10 minutes to extract the dye.

-

-

Absorbance Reading:

-

Read the absorbance at 540 nm using a microplate reader.

-

Visualizations

Caption: BTK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound efficacy using cell viability assays.

References

- 1. Preclinical evidence for the effective use of this compound, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. BTK inhibitor this compound inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]

- 4. P1006: CHARACTERIZATION OF this compound: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TL-895 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing TL-895, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in combination with other targeted cancer therapies. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This compound has demonstrated potent anti-proliferative activity in preclinical models of Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL).[2] Beyond B-cell malignancies, BTK signaling has been implicated in the pathogenesis of other cancers, including Acute Myeloid Leukemia (AML) and Myelofibrosis (MF), through its role in cytokine production, cell adhesion, and migration.[3][4]

Combination Therapy Rationale

The complexity and heterogeneity of cancer often necessitate combination therapeutic approaches to overcome resistance, enhance efficacy, and improve patient outcomes. This document focuses on two promising combination strategies for this compound:

-

This compound and Ruxolitinib in Myelofibrosis (MF): Ruxolitinib, a JAK1/2 inhibitor, is a standard-of-care treatment for MF that alleviates symptoms and reduces spleen size. However, responses can be incomplete or diminish over time. Preclinical evidence suggests that the BTK pathway is activated downstream of JAK2 signaling in MF cells and contributes to cell adhesion and chemotaxis.[4] Combining this compound with ruxolitinib may therefore offer a synergistic effect by targeting both the primary driver of the disease (JAK-STAT signaling) and a key downstream effector pathway (BTK signaling).[5]

-

This compound and Navtemadlin (KRT-232) in Acute Myeloid Leukemia (AML): Navtemadlin is a small molecule inhibitor of MDM2, a negative regulator of the p53 tumor suppressor. In AML with wild-type p53, overexpression of MDM2 can lead to p53 inactivation and resistance to apoptosis. Preclinical studies have shown that BTK can also modulate the p53 pathway by phosphorylating and inhibiting MDM2. The combination of this compound and an MDM2 inhibitor like navtemadlin may therefore lead to a more robust activation of p53 and enhanced apoptosis in AML cells.

Preclinical Data for this compound Combination Therapies

The following tables summarize key preclinical data supporting the combination of this compound with ruxolitinib and navtemadlin.

Table 1: Preclinical Efficacy of this compound in Combination with Ruxolitinib in Myelofibrosis Models

| Cell Line/Model | Treatment | Endpoint | Result |

| JAK2V617F-expressing murine Ba/F3 cells | This compound + Ruxolitinib | Inhibition of BTK activation | Effective inhibition of BTK activation by the combination. |

| JAK2V617F-expressing murine Ba/F3 cells | This compound | Cell Adhesion | Significantly blocked cell adhesion (40% decrease).[6] |

| JAK2V617F-expressing murine Ba/F3 cells | This compound | Chemotaxis | Inhibited migration towards SDF1α (57% decrease).[6] |

Table 2: Preclinical Rationale for this compound and MDM2 Inhibitor Combination in AML

| Finding | Significance |

| BTK phosphorylates and inhibits MDM2, leading to p53 stabilization. | Provides a mechanistic link for synergy between a BTK inhibitor and an MDM2 inhibitor. |

| MDM2 inhibition enhances the cytotoxicity of other chemotherapeutic agents in AML cells. | Suggests that combining an MDM2 inhibitor with a targeted agent like this compound could be a promising strategy. |

| Preclinical studies show synergistic anti-leukemic activity with combined MDM2 and BET inhibitors in AML models.[4] | Supports the concept of combination therapies targeting pathways that regulate p53. |

Clinical Trial Information

Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with other targeted agents.